Butoxy(dibutyl)(octanoyloxy)stannane

Description

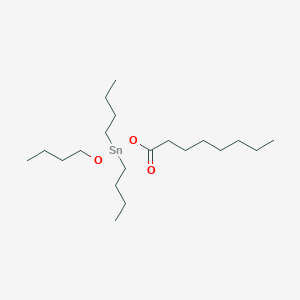

Butoxy(dibutyl)(octanoyloxy)stannane is an organotin compound characterized by a central tin (Sn) atom bonded to three distinct groups: a butoxy group (C₄H₉O⁻), two dibutyl groups (C₄H₉⁻), and an octanoyloxy group (C₇H₁₅COO⁻). Organotin compounds are widely utilized as catalysts, stabilizers in polymers, and biocides, though their applications are increasingly regulated due to environmental and toxicity concerns . These derivatives share core structural features but differ in substituent chain lengths and functional groups, which influence their reactivity, stability, and toxicity.

Properties

CAS No. |

62060-25-7 |

|---|---|

Molecular Formula |

C20H42O3Sn |

Molecular Weight |

449.3 g/mol |

IUPAC Name |

[butoxy(dibutyl)stannyl] octanoate |

InChI |

InChI=1S/C8H16O2.C4H9O.2C4H9.Sn/c1-2-3-4-5-6-7-8(9)10;1-2-3-4-5;2*1-3-4-2;/h2-7H2,1H3,(H,9,10);2-4H2,1H3;2*1,3-4H2,2H3;/q;-1;;;+2/p-1 |

InChI Key |

ZXXKDOVVUOFFSH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC(=O)O[Sn](CCCC)(CCCC)OCCCC |

Origin of Product |

United States |

Preparation Methods

Comparative Analysis of Methods

Critical Considerations

- Purification : Centrifugation and vacuum drying are essential for removing ionic impurities.

- Catalysts : Surfactants (e.g., cetyltrimethylammonium bromide) enhance phase transfer in aqueous-organic systems.

- Safety : Organotin compounds require handling under inert atmospheres due to moisture sensitivity.

Chemical Reactions Analysis

Types of Reactions

Butoxy(dibutyl)(octanoyloxy)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Reduction: Reduction reactions can convert it back to dibutyltin oxide.

Substitution: The butoxy and octanoyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.

Major Products Formed

Oxidation: Tin oxides and other organotin oxides.

Reduction: Dibutyltin oxide.

Substitution: Various organotin derivatives depending on the substituents used.

Scientific Research Applications

Butoxy(dibutyl)(octanoyloxy)stannane has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.

Industry: Utilized in the production of stabilizers for polyvinyl chloride (PVC) and other polymers.

Mechanism of Action

The mechanism of action of butoxy(dibutyl)(octanoyloxy)stannane involves the coordination of the tin atom with various substrates. The tin atom can form bonds with oxygen, sulfur, and nitrogen atoms, facilitating various catalytic and biological processes. The molecular targets include enzymes and other proteins, where the tin atom can interact with thiol and hydroxyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Organotin Compounds

Substituent Variations and Molecular Properties

The table below compares key structural and molecular attributes of Butoxy(dibutyl)(octanoyloxy)stannane with analogous compounds:

*Calculated based on structural analogs.

- Substituent Effects: Chain Length: The octanoyloxy group (C8) in the target compound offers intermediate lipophilicity compared to the dodecanoyloxy (C12) group in and the unsaturated C18 chains in . Longer acyloxy chains enhance thermal stability but reduce solubility in polar solvents. Functional Groups: Chloro substituents (e.g., in Butyltrichlorostannane ) increase reactivity, making such compounds effective catalysts but highly toxic. In contrast, acyloxy groups (e.g., acetyloxy or octanoyloxy) reduce acute toxicity but may still pose environmental risks .

Toxicity and Regulatory Considerations

- Acute Toxicity: this compound likely falls under OSHA’s GHS Category 4 for oral toxicity (LD₅₀ > 300 mg/kg), similar to its acetyloxy-dodecanoyloxy analog . This contrasts with chlorinated derivatives (e.g., Butyltrichlorostannane), which exhibit higher acute toxicity (Category 2–3) due to Sn-Cl bond lability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.